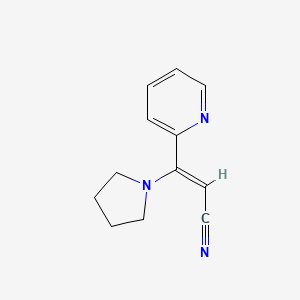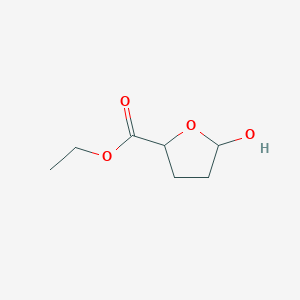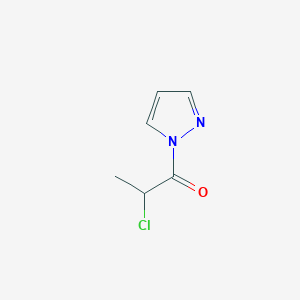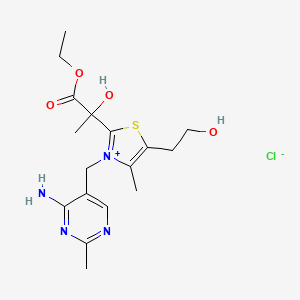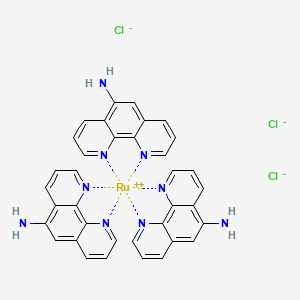
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride is a coordination complex that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique electrochemical properties and its ability to form stable complexes with various ligands. The ruthenium center is coordinated by three 5-amino-1,10-phenanthroline ligands, and the complex is stabilized by two chloride ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with 5-amino-1,10-phenanthroline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride undergoes various types of chemical reactions, including:
Reduction: The complex can also undergo reduction reactions, which are often studied using cyclic voltammetry.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride has a wide range of scientific research applications:
Chemistry: It is used in the study of electrochemical properties and as a catalyst in various chemical reactions.
Medicine: Research is ongoing into its use in medical devices and as a potential therapeutic agent.
Industry: The compound is used in the development of sensors and other electrochemical devices.
Wirkmechanismus
The mechanism by which Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride exerts its effects is primarily through its electrochemical properties. The ruthenium center can undergo redox reactions, which are crucial for its function as a catalyst and in sensors. The 5-amino-1,10-phenanthroline ligands also play a role in stabilizing the complex and facilitating its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(1,10-phenanthroline)ruthenium(II) chloride hydrate: This compound is similar in structure but lacks the amino groups on the phenanthroline ligands.
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride: This compound has diphenyl groups on the phenanthroline ligands, which can alter its electrochemical properties.
Uniqueness
Tris(5-amino-1,10-phenanthroline) ruthenium(II) dichloride is unique due to the presence of amino groups on the phenanthroline ligands. These groups can participate in additional interactions and reactions, making the compound more versatile in various applications .
Eigenschaften
Molekularformel |
C36H27Cl3N9Ru- |
|---|---|
Molekulargewicht |
793.1 g/mol |
IUPAC-Name |
1,10-phenanthrolin-5-amine;ruthenium(2+);trichloride |
InChI |
InChI=1S/3C12H9N3.3ClH.Ru/c3*13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;;;;/h3*1-7H,13H2;3*1H;/q;;;;;;+2/p-3 |
InChI-Schlüssel |
XTSRUOFYUPUKMK-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Cl-].[Cl-].[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
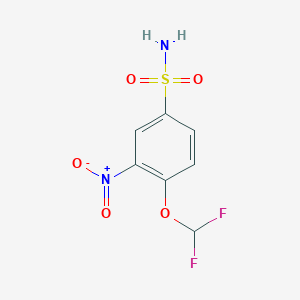
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
